5-Methyl-2-phenylfuro[3,2-b]pyridine
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Overview
Description
5-Methyl-2-phenylfuro[3,2-b]pyridine is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to many biologically active molecules, including antiviral and anticancer drugs . The unique structure of this compound, which includes a furan ring fused to a pyridine ring, contributes to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 5-Methyl-2-phenylfuro[3,2-b]pyridine typically involves the reaction of 3-hydroxy-2-iodopyridine with copper(I) phenylacetylide in pyridine under nitrogen atmosphere . The reaction conditions include heating the mixture at 110-120°C for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methyl-2-phenylfuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Methyl-2-phenylfuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to DNA bases makes it a useful tool in studying nucleic acid interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylfuro[3,2-b]pyridine involves its interaction with various molecular targets. It can bind to enzymes and receptors, disrupting key cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
5-Methyl-2-phenylfuro[3,2-b]pyridine can be compared with other fused pyridine derivatives such as:
2-Phenylfuro[3,2-b]pyridine: Similar structure but lacks the methyl group, which can affect its chemical reactivity and biological activity.
Furo[2,3-b]pyridine derivatives: These compounds have different substitution patterns on the furan and pyridine rings, leading to variations in their properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its solubility, polarity, and ability to form hydrogen bonds, making it a versatile compound in various applications
Properties
Molecular Formula |
C14H11NO |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-methyl-2-phenylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C14H11NO/c1-10-7-8-13-12(15-10)9-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
OUFPJEJDDBPLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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